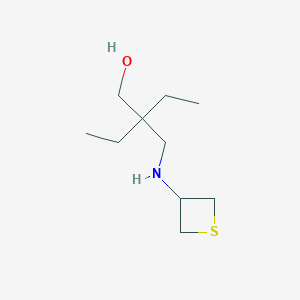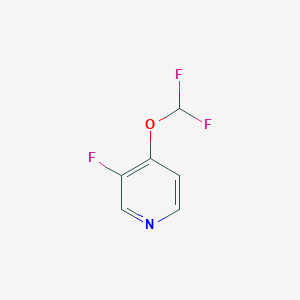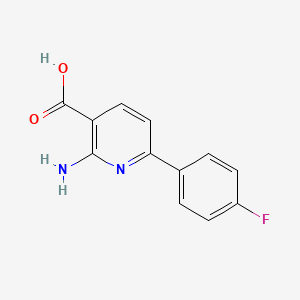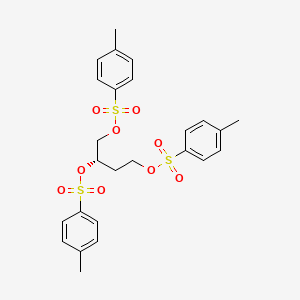
(S)-1,2,4-Tritosyl butanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is a chiral organic compound that features a butane backbone substituted with three 4-methylbenzenesulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) typically involves the reaction of (S)-butane-1,2,4-triol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-Butane-1,2,4-triol+3(4-methylbenzenesulfonyl chloride)→(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate)+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonate groups. These reactions can be used to introduce various nucleophiles into the molecule, leading to a wide range of derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products: The major products of these reactions are the corresponding substituted butane derivatives, where the sulfonate groups are replaced by the nucleophiles.
Applications De Recherche Scientifique
(S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate groups are electron-withdrawing, making the carbon atoms they are attached to more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce new functional groups into the molecule.
Comparaison Avec Des Composés Similaires
- (S)-Butane-1,2,4-triyl tris(4-chlorobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-nitrobenzenesulfonate)
- (S)-Butane-1,2,4-triyl tris(4-methoxybenzenesulfonate)
Uniqueness: (S)-Butane-1,2,4-triyl tris(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate groups, which provide specific steric and electronic properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C25H28O9S3 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
[(3S)-3,4-bis-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C25H28O9S3/c1-19-4-10-23(11-5-19)35(26,27)32-17-16-22(34-37(30,31)25-14-8-21(3)9-15-25)18-33-36(28,29)24-12-6-20(2)7-13-24/h4-15,22H,16-18H2,1-3H3/t22-/m0/s1 |
Clé InChI |
FUYYDQSFFYSDLU-QFIPXVFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H](COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(COS(=O)(=O)C2=CC=C(C=C2)C)OS(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)


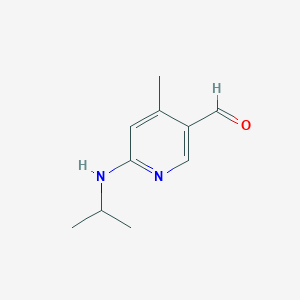
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-amine](/img/structure/B13012573.png)
